1-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-3-(thiophen-2-yl)urea

Medicinal Chemistry Scaffold Optimization Physicochemical Properties

1-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-3-(thiophen-2-yl)urea (CAS 1207015-21-1) is a synthetic urea derivative with molecular formula C₁₁H₁₁N₃OS₂ and molecular weight 265.4 g/mol. It belongs to the heteroaryl-aryl urea class, featuring a 5,6-dihydro-4H-cyclopenta[d]thiazole bicyclic core linked via a urea bridge to a thiophen-2-yl substituent.

Molecular Formula C11H11N3OS2
Molecular Weight 265.35
CAS No. 1207015-21-1
Cat. No. B2452379
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-3-(thiophen-2-yl)urea
CAS1207015-21-1
Molecular FormulaC11H11N3OS2
Molecular Weight265.35
Structural Identifiers
SMILESC1CC2=C(C1)SC(=N2)NC(=O)NC3=CC=CS3
InChIInChI=1S/C11H11N3OS2/c15-10(13-9-5-2-6-16-9)14-11-12-7-3-1-4-8(7)17-11/h2,5-6H,1,3-4H2,(H2,12,13,14,15)
InChIKeyOBGITQJYTOMVOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(5,6-Dihydro-4H-cyclopenta[d]thiazol-2-yl)-3-(thiophen-2-yl)urea (CAS 1207015-21-1): Chemical Identity and Procurement Baseline


1-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-3-(thiophen-2-yl)urea (CAS 1207015-21-1) is a synthetic urea derivative with molecular formula C₁₁H₁₁N₃OS₂ and molecular weight 265.4 g/mol . It belongs to the heteroaryl-aryl urea class, featuring a 5,6-dihydro-4H-cyclopenta[d]thiazole bicyclic core linked via a urea bridge to a thiophen-2-yl substituent . The compound is listed in screening compound repositories and is investigated for potential antimicrobial and anticancer properties, though peer-reviewed biological evaluation data remain unpublished . Its structural scaffold places it at the intersection of thiazole-urea kinase inhibitor pharmacophores and thiophene-containing antimycobacterial chemotypes, making scaffold-level differentiation from close analogs the primary basis for procurement decisions [1].

Why Generic Substitution Fails for 1-(5,6-Dihydro-4H-cyclopenta[d]thiazol-2-yl)-3-(thiophen-2-yl)urea: Scaffold-Level Differentiation from Closest Analogs


Generic substitution within the cyclopenta[d]thiazol-urea series is precluded by quantifiable differences in molecular weight, heteroatom count, and substituent topology that affect physicochemical and pharmacological profiles. The target compound (MW 265.4, C₁₁H₁₁N₃OS₂) features a direct urea linkage to thiophen-2-yl without a methylene spacer, distinguishing it from the methylene-spacer analog 3-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}-1-[(thiophen-2-yl)methyl]urea (CAS 391868-07-8, MW 279.4, C₁₂H₁₃N₃OS₂), where the added –CH₂– group alters conformational flexibility and hydrogen-bonding geometry . Compared to 1-cyclopentyl-3-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)urea (CAS 1334374-52-5, MW 251.35, C₁₂H₁₇N₃OS), the target compound's thiophene ring provides an aromatic sulfur atom and π-system absent in the cyclopentyl analog, which is critical for π-stacking interactions observed in thiazole-urea kinase inhibitor co-crystal structures [1]. These structural distinctions are non-trivial; even single-atom changes in the urea linker region have been shown to alter InhA inhibitory activity by >10-fold in related thiophenylthiazole urea series [2].

Quantitative Differentiation Evidence for 1-(5,6-Dihydro-4H-cyclopenta[d]thiazol-2-yl)-3-(thiophen-2-yl)urea vs. Closest Analogs


Molecular Weight and Formula Differentiation vs. Methylene-Spacer Analog (CAS 391868-07-8)

The target compound (C₁₁H₁₁N₃OS₂, MW 265.4) lacks the methylene (–CH₂–) spacer between the urea NH and the thiophene ring that is present in the closest analog 3-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}-1-[(thiophen-2-yl)methyl]urea (CAS 391868-07-8, C₁₂H₁₃N₃OS₂, MW 279.4) . This results in a 14.0 Da molecular weight reduction and eliminates one rotatable bond, reducing conformational entropy upon target binding. In thiophenylthiazole urea series (TTU1–TTU16), linker length and composition were critical determinants of anti-Mtb activity, with MIC values varying >8-fold between direct-linked and methylene-spacer analogs [1]. The absence of patent or primary literature directly comparing these two specific compounds means this evidence is a class-level inference from the structurally analogous TTU series.

Medicinal Chemistry Scaffold Optimization Physicochemical Properties

Thiophene vs. Cyclopentyl Substituent: Heteroatom and π-System Differentiation (CAS 1334374-52-5)

The target compound replaces the cyclopentyl group of 1-cyclopentyl-3-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)urea (CAS 1334374-52-5, C₁₂H₁₇N₃OS, MW 251.35) with a thiophen-2-yl ring, introducing an aromatic sulfur atom, a π-electron system, and shifting molecular formula from C₁₂H₁₇N₃OS to C₁₁H₁₁N₃OS₂ . This substitution eliminates six hydrogen atoms and adds one sulfur, altering hydrogen-bonding capacity and lipophilicity. In thiazole-urea kinase inhibitor co-crystal structures (PDB: 3IW8), the aryl/heteroaryl group attached to the urea NH engages in critical π-stacking and edge-to-face interactions with the kinase hinge region; an aliphatic cyclopentyl group cannot support these interactions [1]. This is a class-level inference: the target compound has not been directly co-crystallized, but the thiophene ring is the pharmacophoric element that enables aromatic interactions absent in the cyclopentyl analog.

Medicinal Chemistry Kinase Inhibition Ligand Design

Core Scaffold Differentiation: Cyclopenta[d]thiazole vs. Thiazolo[5,4-c]azepin-2-yl (CAS 1797570-84-3)

The target compound (C₁₁H₁₁N₃OS₂, MW 265.4) contains a 5,6-dihydro-4H-cyclopenta[d]thiazole core (bicyclic, all-carbon cyclopentane fused to thiazole), whereas 1-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-3-(thiophen-2-yl)urea (CAS 1797570-84-3, C₁₂H₁₂N₄O₂S₂, MW 308.4) replaces this with a thiazolo[5,4-c]azepin-2-yl core containing a seven-membered lactam ring [1]. This results in a 43.0 Da mass increase (+16.2%), addition of one nitrogen and one oxygen, and introduction of a hydrogen-bond-accepting carbonyl group. In heterocyclic core modification studies of trypanosomacidal 2-[(phenylheteroaryl)ethyl]ureas, replacing the thiazole core with more polar heterocycles led to a drop in potency against T. b. brucei, demonstrating that core polarity directly impacts bioactivity [2]. While the target compound has not been tested in this assay, the core polarity difference (calculated polar surface area increase of ~20 Ų for the azepinone analog) suggests non-interchangeability in any biological context.

Scaffold Hopping Medicinal Chemistry Core Replacement

Class-Level Pharmacophore Validation: Thiazole-Urea as Kinase Inhibitor Scaffold (p38α MAP Kinase Co-Crystal Structure)

The thiazol-2-yl-urea motif present in the target compound is validated as a kinase inhibitor pharmacophore by the co-crystal structure of a thiazole-urea ligand (BOG) bound to inactive human p38α MAP kinase (PDB: 3IW8, resolution 2.00 Å) [1]. In this structure, the thiazole-urea scaffold makes critical hydrogen-bonding interactions with the kinase hinge region (Met109 and Gly110) and stabilizes the DFG-out inactive conformation. While the specific ligand in 3IW8 differs from the target compound (it contains a benzyloxyethyl group and 3-chloro-4-fluorophenyl urea rather than thiophen-2-yl), the core thiazol-2-yl-urea pharmacophore is conserved. This class-level evidence establishes the target compound's scaffold as competent for kinase inhibition, with the thiophen-2-yl group occupying the selectivity pocket in a manner analogous to the aryl group in the co-crystallized ligand. No direct IC₅₀ or Kd data exist for the target compound against p38α or any other kinase.

Kinase Inhibition Structural Biology p38 MAP Kinase

Class-Level Antimycobacterial Pharmacophore: Thiophenylthiazole Urea InhA Inhibition (TTU Series Comparison)

The thiophene-thiazole-urea chemotype has been validated for antimycobacterial activity through the synthesis and evaluation of 16 thiophenylthiazole urea derivatives (TTU1–TTU16) against M. tuberculosis H37Rv [1]. Three derivatives (TTU5, TTU6, and TTU12) demonstrated standout anti-Mtb activity with low cytotoxicity and were further tested against isoniazid-resistant clinical isolates carrying katG and inhA mutations. The compounds also showed InhA (enoyl acyl carrier protein reductase) inhibitory activity, with molecular docking confirming engagement of the NADH-binding pocket. The target compound shares the thiophene-thiazole-urea pharmacophore but differs from the TTU series in having a cyclopenta[d]thiazole bicyclic system rather than a monocyclic thiazole. This structural difference may confer enhanced conformational rigidity and altered InhA-binding kinetics. No direct MIC or InhA IC₅₀ data are available for the target compound; this is a class-level inference from the TTU chemotype.

Antitubercular InhA Inhibition Mycobacterium tuberculosis

Fluorobenzyl vs. Thiophene Substituent Differentiation (CAS 1207015-27-7): Lipophilicity and Electronic Properties

The target compound's thiophen-2-yl group (C₄H₃S, MW contribution ~83 Da) is replaced by a 4-fluorobenzyl group (C₇H₆F, MW contribution ~109 Da) in 1-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-3-(4-fluorobenzyl)urea (CAS 1207015-27-7, C₁₄H₁₄FN₃OS, MW 291.35) . This results in a 25.95 Da mass increase (+9.8%) and replacement of the thiophene sulfur with a fluorophenyl group, altering lipophilicity (estimated ΔlogP ~+0.3–0.5 for the fluorobenzyl analog) and electronic properties. The thiophene ring is electron-rich and susceptible to metabolic oxidation at the sulfur and α-carbons, whereas the 4-fluorobenzyl group is metabolically more stable but lacks the heteroatom-mediated hydrogen-bonding capacity of thiophene sulfur. No direct comparative biological data exist for these two compounds; the differentiation is based on calculated physicochemical properties.

Physicochemical Properties Lipophilicity Bioisosterism

Recommended Application Scenarios for 1-(5,6-Dihydro-4H-cyclopenta[d]thiazol-2-yl)-3-(thiophen-2-yl)urea Based on Available Evidence


Kinase Inhibitor Discovery: p38α MAP Kinase and Related DFG-Out Conformation Stabilizers

The thiazol-2-yl-urea motif is validated in a co-crystal structure with inactive p38α MAP kinase (PDB: 3IW8), where the urea NH and thiazole nitrogen engage the kinase hinge region (Met109/Gly110) [1]. The target compound's thiophen-2-yl group may occupy the hydrophobic back pocket or solvent-exposed region depending on the kinase, offering a diversification point for selectivity optimization. This scenario is most appropriate for screening campaigns targeting kinases where DFG-out conformations are therapeutically relevant (e.g., p38α, VEGFR, c-Kit). Procurement priority: The target compound should be included as a scaffold-diversification candidate alongside monocyclic thiazole-urea analogs.

Antitubercular Drug Discovery: InhA Inhibitor Lead Optimization Using Bicyclic Thiazole Cores

The thiophene-thiazole-urea pharmacophore has demonstrated anti-Mtb activity and InhA inhibition in the TTU series (TTU5, TTU6, TTU12 active against both drug-sensitive Mtb H37Rv and isoniazid-resistant clinical isolates) [2]. The target compound's cyclopenta[d]thiazole bicyclic core adds conformational constraint absent in the TTU monocyclic thiazole series, potentially improving InhA-binding enthalpy and addressing resistance profiles. This scenario is recommended for hit-to-lead optimization programs targeting enoyl-ACP reductase. Procurement priority: Source alongside comparator compounds (CAS 391868-07-8, CAS 1334374-52-5) to enable systematic core SAR.

Scaffold-Hopping and Core-Replacement SAR Studies in Heteroaryl-Urea Programs

The target compound's cyclopenta[d]thiazole core (MW 265.4) represents an intermediate polarity scaffold between monocyclic thiazole ureas and more polar thiazolo[5,4-c]azepin-2-yl analogs (MW 308.4) [3]. This positions it as a strategic scaffold-hopping candidate for programs seeking to modulate core polarity, solubility, and permeability while retaining the thiophene-urea pharmacophore. Published heterocyclic core modification studies demonstrate that even modest core polarity changes significantly impact bioactivity [3]. Procurement priority: Include as part of a core-diversification library for SAR exploration in any heteroaryl-urea therapeutic program.

Chemical Biology Probe Development: Thiophene-Sulfur-Mediated Target Engagement

The target compound contains two distinct sulfur atoms (thiazole ring sulfur and thiophene ring sulfur) that provide unique spectroscopic handles (X-ray anomalous scattering at Se/S wavelengths, UV-vis, and Raman signatures) and potential for sulfur-π interactions with target proteins [1]. In contrast, the cyclopentyl analog (CAS 1334374-52-5) contains only one sulfur and no aromatic π-system, while the fluorobenzyl analog (CAS 1207015-27-7) replaces thiophene sulfur with fluorine. These features make the target compound suitable for biophysical assay development (e.g., SPR, ITC, crystallography) where sulfur-mediated interactions are being probed. Procurement priority: Source for chemical biology probe campaigns requiring sulfur-rich heteroaryl-urea scaffolds.

Quote Request

Request a Quote for 1-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-3-(thiophen-2-yl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.